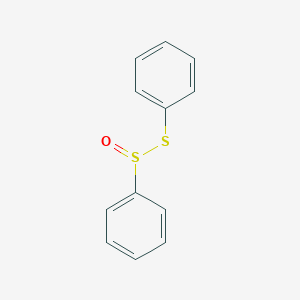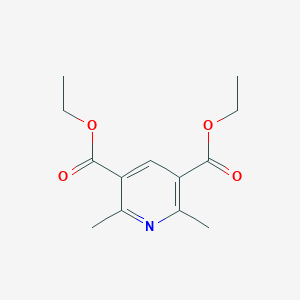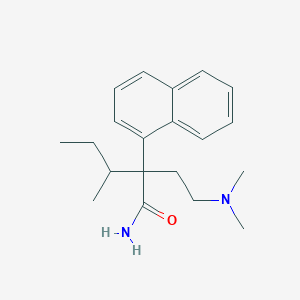
alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide, commonly known as BND-1206, is a novel compound that has been studied for its potential use in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
BND-1206 has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Wirkmechanismus
BND-1206 acts as a selective antagonist of the serotonin 5-HT6 receptor, which is involved in regulating cognitive function and mood. By blocking this receptor, BND-1206 can improve cognitive function and reduce symptoms of depression.
Biochemische Und Physiologische Effekte
BND-1206 has been shown to improve cognitive function and memory in animal models. It has also been shown to reduce symptoms of depression and anxiety. Additionally, BND-1206 has neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BND-1206 is a relatively new compound, and its full potential has not yet been explored. However, its selectivity for the serotonin 5-HT6 receptor makes it a promising candidate for further research. One limitation of BND-1206 is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for research on BND-1206. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models. Additionally, further research is needed to fully understand the mechanism of action of BND-1206 and its potential use in treating other neurological disorders. Finally, the development of more potent and longer-lasting versions of BND-1206 may increase its effectiveness in clinical settings.
Synthesemethoden
BND-1206 can be synthesized using a multistep process involving the reaction of 1-naphthylacetic acid with sec-butyl lithium, followed by the addition of 2-(dimethylamino)ethyl chloride. The resulting product is then purified using column chromatography to obtain BND-1206 in its pure form.
Eigenschaften
CAS-Nummer |
1505-91-5 |
|---|---|
Produktname |
alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide |
Molekularformel |
C20H28N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylpentanamide |
InChI |
InChI=1S/C20H28N2O/c1-5-15(2)20(19(21)23,13-14-22(3)4)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,15H,5,13-14H2,1-4H3,(H2,21,23) |
InChI-Schlüssel |
BZQRMOJOFMIRFL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Kanonische SMILES |
CCC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Synonyme |
α-[2-(Dimethylamino)ethyl]-α-(1-methylpropyl)-1-naphthaleneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




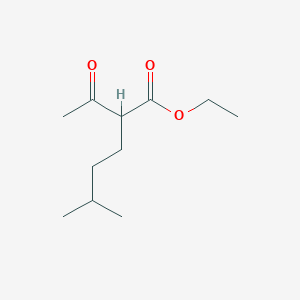
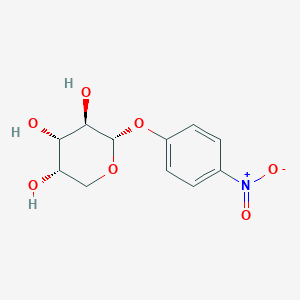

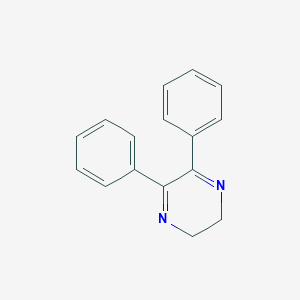
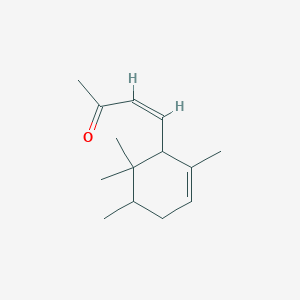

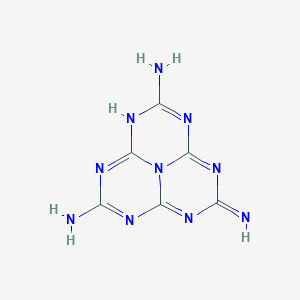

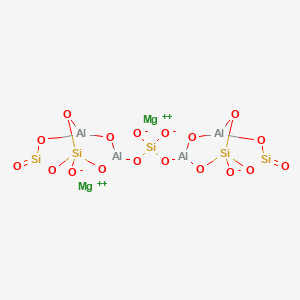
![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)

